molecular formula C14H12O2S B1608234 Methyl 2-phenyl-3-(thiophen-2-yl)acrylate CAS No. 30302-64-8

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate

Cat. No.: B1608234
CAS No.: 30302-64-8
M. Wt: 244.31 g/mol
InChI Key: WFKFCKVQAHHJOW-UHFFFAOYSA-N
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Description

“Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 245.32 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10,17H,1H3/b13-10+ . This indicates that the molecule is planar except for the methyl of the ethyl groups .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . and is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Solar Cell Applications

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate has been utilized in the development of organic sensitizers for solar cell applications. For instance, organic sensitizers engineered with donor, electron-conducting, and anchoring groups, including derivatives of this compound, have shown high efficiency in converting photon energy to electrical current when anchored onto TiO2 films. These materials have been instrumental in enhancing the performance of dye-sensitized solar cells, demonstrating substantial incident photon to current conversion efficiency (Kim et al., 2006).

2. Electronic and Optical Properties

Research has been conducted on the structural and electronic properties of polymers derived from this compound. For instance, studies involving quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester) – a derivative of this compound – have provided insights into its electronic properties and potential for use in optoelectronic applications. This research is vital for understanding the solubility and electronic characteristics of such polymers, which can have various practical applications (Bertran et al., 2007).

3. Nonlinear Optical Limiting

Derivatives of this compound have been explored for their nonlinear optical limiting properties. Such compounds have been synthesized and characterized for use in optoelectronic devices to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications. Their ability to exhibit nonlinear absorption and optical limiting behavior under specific laser excitation is a significant aspect of their application in photonics and optoelectronic devices (Anandan et al., 2018).

4. Polymerization and Material Synthesis

Research has also delved into the synthesis and application of this compound in polymerization processes. For example, its derivatives have been used in radical polymerization to form various polymers with potential applications in fields like materials science. These studies provide valuable insights into the reactivity and properties of the polymers formed, which can have significant implications in material development (Lankinen et al., 1999).

Safety and Hazards

The safety information for “Methyl 2-phenyl-3-(thiophen-2-yl)acrylate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Properties

IUPAC Name

methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFCKVQAHHJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377384
Record name methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30302-64-8
Record name methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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